7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one
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Overview
Description
7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one is a taxane diterpenoid compound isolated from the needles of the Japanese yew, Taxus cuspidata . Taxanes are a class of diterpenes known for their complex structures and significant biological activities, particularly in the field of cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound 7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one can be synthesized from the methanol extract of the needles of Taxus cuspidata . The structure of this compound is established through spectroscopic data, including 1D and 2D NMR data . The synthetic route involves the isolation of the compound as an amorphous powder, with its molecular formula determined to be C35H42O9 by HR-FAB-MS analysis .
Industrial Production Methods: Industrial production methods for taxane diterpenoids typically involve the extraction and purification of the compounds from natural sources, such as the needles of Taxus species . Advanced chromatographic techniques and spectroscopic methods are employed to ensure the purity and structural integrity of the compounds .
Chemical Reactions Analysis
Types of Reactions: 7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to achieve the desired modifications while maintaining the compound’s stability .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the structure-activity relationships of taxane diterpenoids . In biology and medicine, it is investigated for its potential anticancer properties and its ability to inhibit cell proliferation . In industry, it is used in the development of novel pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of 7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one involves its interaction with molecular targets and pathways involved in cell proliferation and apoptosis . The compound exerts its effects by binding to tubulin, stabilizing microtubules, and inhibiting their depolymerization . This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7,9,10-Triacetoxy-5-cinnamoyloxytaxa-4(20),11-dien-13-one include other taxane diterpenoids such as paclitaxel (Taxol®) and docetaxel . These compounds share a similar core structure but differ in their side chains and functional groups .
Uniqueness: The uniqueness of this compound lies in its specific acetoxy and cinnamoyloxy substituents, which contribute to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C35H42O9 |
---|---|
Molecular Weight |
606.7 g/mol |
IUPAC Name |
[(8S)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/t25?,26?,28?,29?,32?,33?,35-/m0/s1 |
InChI Key |
OBBKIKZFVSBXJQ-YABRBQLYSA-N |
Isomeric SMILES |
CC1=C2C(C([C@]3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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